
Firategrast
概述
准备方法
合成路线和反应条件
非拉特格雷司通过一系列化学反应合成,涉及特定有机化合物的偶联。关键步骤包括联苯结构的形成以及赋予其生物活性的官能团的引入。合成路线通常包括:
联苯核的形成: 这是通过硼酸和卤代芳香族化合物之间的铃木偶联反应实现的。
官能团的引入: 然后通过一系列取代反应对联苯核进行修饰,引入乙氧基甲基和二氟苯甲酰基.
工业生产方法
非拉特格雷司的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高产率反应、高效的纯化方法以及严格的质量控制,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
非拉特格雷司经历各种化学反应,包括:
氧化: 非拉特格雷司在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变非拉特格雷司上的官能团,可能改变其生物活性。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
科学研究应用
Multiple Sclerosis
Finategrast has been evaluated in clinical trials for its efficacy and safety in treating relapsing-remitting multiple sclerosis (RRMS). A notable Phase 2 trial demonstrated:
- Efficacy : The highest dose (900 mg or 1200 mg) resulted in a 49% reduction in new gadolinium-enhancing lesions compared to placebo (p=0.0026) .
- Safety : Generally well tolerated across all doses; however, there was an increased incidence of urinary tract infections at higher doses .
Dosage (mg) | New Lesions (Mean ± SE) | Reduction (%) | Adverse Events |
---|---|---|---|
Placebo | 5.31 ± 1.18 | - | - |
150 | 9.51 ± 1.24 | +79% | Similar to placebo |
600 | 4.12 ± 1.19 | -22% | Similar to placebo |
900/1200 | 2.69 ± 1.18 | -49% | Increased UTIs |
Inflammatory Bowel Disease
Finategrast is also being explored for its potential in treating inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. The compound's ability to inhibit lymphocyte trafficking into the gut may reduce inflammation and improve clinical outcomes.
Pharmacokinetics
Finategrast exhibits a relatively short half-life of approximately 2.5 to 4.5 hours , necessitating multiple daily doses for sustained therapeutic effect . This pharmacokinetic profile allows for flexibility in dosing regimens but may require careful management to maintain effective drug levels.
Case Study: Efficacy in Multiple Sclerosis
In a multicenter trial involving 343 participants with RRMS, this compound was administered over a treatment period followed by extended follow-up. The results indicated significant reductions in lesion formation, supporting its potential as a viable oral therapy for MS .
Case Study: Safety Profile
Another analysis focused on the safety profile of this compound across various dosages highlighted that while most adverse events were similar to placebo, specific attention was needed for urinary tract infections at higher doses .
作用机制
非拉特格雷司通过与 α4β1 和 α4β7 整合素结合而发挥其作用,阻断它们与其配体的相互作用。这阻止了淋巴细胞进入 CNS,从而减少了诸如多发性硬化症等疾病中的炎症和疾病活动。 非拉特格雷司的分子靶标包括整合素 α4β1 和 α4β7,其作用涉及抑制整合素介导的细胞粘附和迁移 .
相似化合物的比较
非拉特格雷司在整合素拮抗剂中是独特的,因为它具有口服生物利用度和短效性质。类似的化合物包括:
那他珠单抗: 一种单克隆抗体,也靶向 α4-整合素,但具有更长的半衰期,需要静脉注射。
生物活性
Firategrast is a small-molecule antagonist targeting the integrins α4β1 and α4β7, primarily developed for the treatment of multiple sclerosis (MS). Its mechanism involves inhibiting leukocyte migration into the central nervous system (CNS), which is crucial in the pathogenesis of MS. This article explores its biological activity, focusing on its pharmacodynamics, clinical efficacy, and safety profile.
This compound functions by blocking the binding of integrins to their ligands, including vascular cell adhesion protein 1 (VCAM-1) and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition prevents leukocyte adhesion and migration, thereby reducing inflammatory responses in conditions like MS.
Key Biological Activities
- Integrin Inhibition : this compound inhibits both α4β1 and α4β7 integrins, which are involved in leukocyte trafficking.
- Lymphocyte Dynamics : Treatment with this compound has been shown to decrease total lymphocyte counts in the CNS while increasing counts in peripheral blood, indicating a redistribution of immune cells rather than overall depletion .
Phase II Clinical Trials
A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with relapsing-remitting MS. The study involved 343 participants who were assigned to receive either this compound or placebo over a 24-week treatment period.
Results Summary
Treatment Group | Mean Number of New Gadolinium-Enhancing Lesions | Reduction (%) | p-value |
---|---|---|---|
This compound 150 mg | 5.31 (90) | - | - |
This compound 600 mg | 4.12 (86) | 22% | 0.2657 |
This compound 900 mg | 2.69 (92) | 49% | 0.0026 |
This compound 1200 mg | 2.69 (92) | 49% | 0.0026 |
Placebo | 5.31 (90) | - | - |
The results indicated a statistically significant reduction in new lesions for patients receiving higher doses of this compound compared to placebo .
Safety Profile
This compound was generally well tolerated across all doses tested. Adverse events were consistent with those observed in other MS treatments but did not include serious complications such as progressive multifocal leukoencephalopathy (PML), which is a concern with other integrin inhibitors like natalizumab .
Case Studies
In addition to clinical trials, several case studies have reported on this compound's effects on specific patient populations:
- Case Study: Chronic Lymphocytic Leukemia (CLL)
A study demonstrated that this compound effectively inhibited VCAM-1 binding in CLL cells, leading to reduced actin polymerization and ERK signaling activation. This suggests potential applications beyond MS, particularly in hematological malignancies where integrin-mediated cell adhesion plays a role .
Pharmacokinetics
This compound exhibits a relatively short half-life of approximately 2.5 to 4.5 hours, necessitating twice-daily dosing to maintain therapeutic levels. Its bioavailability allows for oral administration, which is advantageous compared to intravenous alternatives like natalizumab .
属性
IUPAC Name |
(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFZHHDVRSYTKT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433031 | |
Record name | Firategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402567-16-2 | |
Record name | Firategrast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12732 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Firategrast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FIRATEGRAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。